Cas no 51154-96-2 (2H-Pyran-2-one,5,6-dihydro-6-pentyl-, (6R)-)

2H-Pyran-2-one,5,6-dihydro-6-pentyl-, (6R)- structure
51154-96-2 structure
Product Name:2H-Pyran-2-one,5,6-dihydro-6-pentyl-, (6R)-
CAS No:51154-96-2
MF:C10H16O2
MW:168.232843399048
CID:369607
PubChem ID:642793
Update Time:2025-04-19

2H-Pyran-2-one,5,6-dihydro-6-pentyl-, (6R)- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-one,5,6-dihydro-6-pentyl-, (6R)-
    • (R)- 5,6-Dihydro-6-pentyl-2H-pyran-2-one
    • (R)-(-)-Massoilactone
    • 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (R)-
    • 5,6-Dihydro-6-pentyl-(2H)-pyran-2-one-, (R)
    • 5,6-Dihydro-6-pentyl-(2H)-pyran-2-one, massoi lactone
    • 5-Pentylpent-2-en-5-olide
    • 6-Pentyl-5,6-dihydro-2H-pyran-2-one, (6R)-
    • 6-pentyl-5,6-dihydropyran-2-one
    • Cocolactone
    • Massoia lactone
    • Massoya lactone
    • CHEMBL3126829
    • (-)-MASSOJA DECALACTONE
    • 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (theta)-
    • SCHEMBL8164022
    • NSC 721360
    • (-)-(6R)-MASSOIALACTONE
    • (6r)-6-pentyl-5,6-dihydro-2h-pyran-2-one
    • (R)-6-pentyl-5,6-dihydro-2H-pyran-2-one
    • (-)-MASSOIALACTONE
    • DTXSID30885943
    • 5-17-09-00218 (Beilstein Handbook Reference)
    • Massoilactone
    • 5,6-Dihydro-6-pentyl-2H-pyran-2-one, (R)-
    • (R)-2-decen-5-olide
    • 5-Hydroxy-2-decenoic acid .delta.-lactone
    • 2H-Pyran-2-one, 5,6-dihydro-6-pentyl-, (6R)-
    • (-)-MASSOILACTONE
    • MFCD00801027
    • FEMA No. 3744
    • 5-HYDROXY-2-DECENOIC ACID .DELTA.-LACTONE [FHFI]
    • (6R)-(-)-MASSOIALACTONE
    • (6R)-5,6-dihydro-6-pentyl-2H-pyran-2-one
    • (R)-(-)Massoialactone
    • Natural Delta decalactone
    • 51154-96-2
    • 847O2V0IOA
    • UNII-847O2V0IOA
    • 5-Hydroxy-2-decenoic acid delta-lactone
    • (2R)-2-pentyl-2,3-dihydropyran-6-one
    • BRN 4177048
    • AKOS006272282
    • NEDIAPMWNCQWNW-SECBINFHSA-N
    • (R)-cocolactone
    • NSC-721360
    • Inchi: 1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m1/s1
    • InChI Key: NEDIAPMWNCQWNW-SECBINFHSA-N
    • SMILES: O1C(C=CC[C@H]1CCCCC)=O

Computed Properties

  • Exact Mass: 168.11508
  • Monoisotopic Mass: 168.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.964
  • Boiling Point: 287°Cat760mmHg
  • Flash Point: 115.8°C
  • Refractive Index: 1.458
  • PSA: 26.3
  • LogP: 2.43840

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